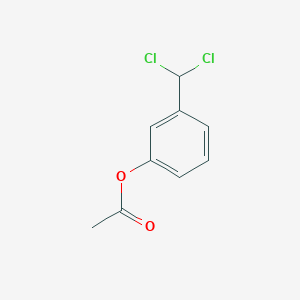

3-(Dichloromethyl)phenyl Acetate

Description

Contextualization within Aromatic Ester and Halogenated Organic Chemistry

3-(Dichloromethyl)phenyl Acetate (B1210297) is classified as an aromatic ester. numberanalytics.com Aromatic esters are a class of organic compounds featuring an ester functional group attached to an aromatic ring. numberanalytics.com Their general structure is Ar-COO-R, where 'Ar' represents an aromatic ring and 'R' is an alkyl or aryl group. numberanalytics.com These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com

Simultaneously, the presence of two chlorine atoms on the methyl group attached to the phenyl ring places 3-(Dichloromethyl)phenyl Acetate in the category of halogenated organic compounds. naturvardsverket.se These are compounds containing carbon and hydrogen where one or more hydrogen atoms have been substituted by a halogen, such as chlorine, bromine, or iodine. naturvardsverket.se Halogenated organic compounds are crucial in the production of polymers and pesticides. noaa.gov The carbon-halogen bonds in these molecules offer versatile applications in synthetic chemistry. researchgate.net

Significance in Contemporary Organic Synthesis and Research Frameworks

The dual functionality of this compound as both an aromatic ester and a halogenated compound makes it a valuable building block in organic synthesis. Aromatic esters are frequently used as intermediates in the synthesis of pharmaceuticals. numberanalytics.comnumberanalytics.com The ester group can undergo various transformations, such as hydrolysis to form carboxylic acids and alcohols, or reduction to yield alcohols. numberanalytics.com

The dichloromethyl group provides a reactive site for further chemical modifications. Halogenated organic compounds are known to be moderately to very reactive. noaa.gov Aryl halides, a sub-class of halogenated compounds, are extensively used as starting materials for creating complex molecules like conjugated polymers and organic optoelectronic materials. researchgate.net

In research, the introduction of halogen atoms like chlorine can significantly influence a molecule's electronic features and its solid-state packing, which is a key consideration in materials science. researchgate.net The lipophilic nature of aromatic rings can also enhance a drug's bioavailability, a crucial factor in medicinal chemistry. jocpr.com

Overview of Current Research Trajectories

Current research involving compounds like this compound is often directed towards the development of new pharmaceuticals and functional materials. researchgate.netjocpr.com In medicinal chemistry, the focus is on designing and optimizing drug properties such as efficacy, selectivity, and bioavailability. jocpr.com Researchers often incorporate aromatic structures into drug design to target specific biological receptors. jocpr.com

In materials science, the emphasis is on leveraging the properties of halogenated compounds to create novel materials. For instance, fluorinated polycyclic aromatic hydrocarbons have garnered attention due to the significant impact of fluorine atoms on their electronic and crystalline structures. researchgate.net While this compound contains chlorine, the principle of using halogens to manipulate material properties remains a key area of investigation.

The synthesis of esters, including aromatic esters, is a cornerstone of organic chemistry. numberanalytics.com Ongoing research continues to explore and optimize various synthetic methods, such as Fischer esterification, reactions of aromatic acid chlorides with alcohols, and other specialized reactions like the Mitsunobu and Steglich esterifications. numberanalytics.commdpi.com

Below is a table summarizing the key chemical information for this compound:

| Property | Value |

| CAS Number | 4530-45-4 |

| Molecular Formula | C9H8Cl2O2 |

| Molecular Weight | 219.06 g/mol |

| IUPAC Name | This compound |

| Physical Form | Solid |

| Purity | 95% |

| Storage Temperature | Refrigerator |

This data is compiled from publicly available chemical information databases. chemicalbook.comsigmaaldrich.com

Structure

3D Structure

Properties

Molecular Formula |

C9H8Cl2O2 |

|---|---|

Molecular Weight |

219.06 g/mol |

IUPAC Name |

[3-(dichloromethyl)phenyl] acetate |

InChI |

InChI=1S/C9H8Cl2O2/c1-6(12)13-8-4-2-3-7(5-8)9(10)11/h2-5,9H,1H3 |

InChI Key |

NDFSVZCNYDLXOU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Dichloromethylphenyl Acetate and Analogs

Direct Synthetic Routes to 3-(Dichloromethyl)phenyl Acetate (B1210297)

The most straightforward approaches to synthesizing 3-(Dichloromethyl)phenyl Acetate involve the direct chlorination of a suitable precursor that already contains the phenyl acetate framework.

Specific Reaction Pathways (e.g., Radical Initiated Chlorination of Methyl Phenylacetate (B1230308) Derivatives)

The synthesis of this compound can be envisioned through the free-radical chlorination of 3-methylphenyl acetate. This type of reaction, which targets the benzylic position, proceeds via a classic chain mechanism consisting of three distinct phases: initiation, propagation, and termination. masterorganicchemistry.comchemistrytalk.org

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This step requires an input of energy, typically in the form of ultraviolet (UV) light or heat. youtube.comyoutube.com A chemical initiator, such as azobisisobutyronitrile (AIBN), can also be used. mdpi.com

Propagation: This phase consists of a two-step cycle that generates the product and regenerates a chlorine radical to continue the chain reaction. masterorganicchemistry.comyoutube.com

A chlorine radical abstracts a hydrogen atom from the methyl group of 3-methylphenyl acetate, forming a stable hydrogen chloride (HCl) molecule and a resonance-stabilized benzylic radical.

The benzylic radical then reacts with another molecule of Cl₂, abstracting a chlorine atom to form 3-(chloromethyl)phenyl acetate and a new chlorine radical. youtube.com This cycle repeats, leading to further chlorination of the chloromethyl group to the desired dichloromethyl group.

Termination: The chain reaction ceases when two radicals combine to form a stable, non-radical species. This can occur through the combination of two chlorine radicals, a chlorine radical and a benzylic radical, or two benzylic radicals. youtube.comyoutube.com

Monochlorination: C₉H₁₀O₂ + Cl₂ → C₉H₉ClO₂ + HCl

Dichlorination: C₉H₉ClO₂ + Cl₂ → C₉H₈Cl₂O₂ + HCl

Optimization of Reaction Conditions for Yield and Purity

Achieving a high yield and purity of this compound requires careful control over the reaction conditions to favor the dichlorinated product over mono-, tri-, or other side products. Key parameters for optimization include the nature of the reactants, solvent, temperature, and reaction time. scielo.br

The choice of chlorinating agent, stoichiometry, solvent, and reaction time are critical variables that must be fine-tuned. For instance, controlling the molar ratio of the chlorinating agent to the substrate is fundamental to prevent over-chlorination to the trichloromethyl derivative. The use of solvents that are inert under radical conditions, such as carbon tetrachloride (CCl₄), is traditional, though greener alternatives like acetonitrile (B52724) have been explored in other radical reactions. scielo.br Temperature and initiation method (UV vs. thermal initiator) also play a significant role in controlling the rate of reaction and selectivity.

| Parameter | Condition | Rationale and Impact on Yield/Purity |

| Substrate | 3-methylphenyl acetate | Starting material containing the required phenyl acetate backbone. |

| Chlorinating Agent | Cl₂ gas, N-Chlorosuccinimide (NCS) | Cl₂ is common but can be hard to control. NCS offers a milder, more selective alternative. |

| Initiator | UV light, AIBN | Initiates the radical chain reaction. The choice can affect reaction rate and side reactions. |

| Solvent | CCl₄, Benzene (B151609), Acetonitrile | Should be inert to radical chlorination. Acetonitrile can offer a greener alternative. scielo.br |

| Temperature | 50-80 °C | Influences reaction rate; higher temperatures can lead to side reactions and decreased selectivity. |

| Stoichiometry | ~2 equivalents of chlorinating agent | Precise control is needed to favor dichlorination and minimize mono- and trichlorinated byproducts. |

| Reaction Time | 4-20 hours | Monitored by techniques like GC-MS to stop the reaction at maximum product concentration. scielo.br |

Synthesis of Halogenated Phenyl Acetate Derivatives and Related Structures

Broader synthetic strategies involve the piecemeal construction of the target molecule, either by first creating a halogenated aromatic ring and then adding the acetate functionality, or by modifying related chemical structures.

Strategies for Introducing Halomethyl Moieties on Aromatic Systems

A primary method for functionalizing aromatic rings is through electrophilic aromatic substitution (EAS). youtube.commasterorganicchemistry.com To synthesize a precursor for this compound, one could start with toluene (B28343) and introduce the necessary functional groups.

A key EAS reaction is Friedel-Crafts alkylation , which attaches an alkyl group to the aromatic ring using an alkyl halide and a Lewis acid catalyst like AlCl₃. masterorganicchemistry.com However, this method can be prone to polyalkylation and carbocation rearrangements. Once a methyl group is in place (e.g., toluene), it can be halogenated at the benzylic position using the radical chlorination methods described previously.

The directing effects of substituents already on the ring are crucial. masterorganicchemistry.com For instance, if one were to start with a phenol (B47542), the hydroxyl group is a strong ortho-, para-director, making the introduction of a group at the meta-position challenging without using blocking group strategies or alternative synthetic routes. youtube.com

Esterification and Transesterification Methods for Phenylacetate Formation

The formation of the phenyl acetate ester bond is a critical step if the synthesis does not start with a pre-formed phenyl acetate derivative. This is typically achieved by reacting a phenol (in this case, 3-(dichloromethyl)phenol) with an acetylating agent.

Fischer Esterification: While traditionally used for converting carboxylic acids and alcohols, the principle can be adapted. A more common method for phenols is reaction with an acylating agent.

Acylation with Acyl Halides or Anhydrides: A highly effective method involves reacting the phenol with acetyl chloride or acetic anhydride. wikipedia.org This reaction is often carried out in the presence of a weak base like pyridine (B92270) to neutralize the HCl or acetic acid byproduct.

Catalytic Esterification: Modern methods employ various catalysts to improve efficiency and yield. For example, pyridine propyl sulfonic acid ionic liquid has been used to catalyze the reaction between phenol and acetic acid, offering a solvent-free and cleaner approach. google.com Another approach uses metal cation-exchanged montmorillonite (B579905) nanoclays as reusable, heterogeneous catalysts for the esterification of p-cresol (B1678582) with phenylacetic acid, demonstrating a "green chemistry" approach. nih.gov

| Method | Phenolic Substrate | Acetylating Agent | Catalyst/Conditions | Yield | Reference |

| Ionic Liquid Catalysis | Phenol | Acetic Acid | Pyridine propyl sulfonic acid ionic liquid, 120-130°C, 6h | 88.1% | google.com |

| Acyl Anhydride Reaction | Glycerol | Phenylacetic anhydride | Pyridine | High | jocpr.com |

| Nanoclay Catalysis | p-Cresol | Phenylacetic Acid | Al³⁺-montmorillonite, Toluene, 6h | High | nih.gov |

| Standard Acylation | Alcohol | Acetic Anhydride | Pyridine, Room Temp | 90% | wikipedia.org |

Conversions of Related Phenylacetic Acid Derivatives

Phenylacetic acids and their derivatives are important precursors in organic synthesis and can be converted into a variety of other compounds. mdpi.com While this compound is not a phenylacetic acid derivative, understanding the chemistry of these related structures provides a broader context for synthetic strategies.

One notable conversion is the synthesis of phenylacetic acid esters from 2,2,2-trichloro-1-phenylethanes. This process involves reacting the trichloro compound with an alcohol in the presence of a strong base like potassium hydroxide (B78521). google.com This single-step process hydrolyzes the trichloromethyl group and forms the ester simultaneously.

Other relevant transformations include:

Hydrolysis of Nitriles: Phenylacetonitriles can be hydrolyzed to the corresponding phenylacetic acids, often using biocatalytic methods with enzymes like nitrilases. researchgate.net

From Acetophenones: The Willgerodt-Kindler reaction provides a pathway to convert acetophenones into thiomorpholides, which can then be hydrolyzed to phenylacetic acids. researchgate.net

From Benzyl (B1604629) Halides: Benzyl halides can be converted to benzyl cyanides via an Sₙ2 reaction, followed by hydrolysis to yield phenylacetic acid. youtube.com

These conversions highlight the versatility of related acid derivatives in synthetic chemistry, providing multiple routes to access functionalized aromatic building blocks. researchgate.net

Chemical Reactivity and Transformation Pathways of 3 Dichloromethyl Phenyl Acetate

Oxidation Reactions and Product Formation

The dichloromethyl group is the primary site for oxidation in 3-(Dichloromethyl)phenyl acetate (B1210297). This transformation typically involves the conversion of the dichloromethyl moiety into a formyl group (-CHO), a reaction that is mechanistically a hydrolysis but results in an increase in the oxidation state of the benzylic carbon.

The most significant product formed from the oxidation of 3-(Dichloromethyl)phenyl acetate is 3-formylphenyl acetate . ontosight.ai This conversion is a pivotal step in synthetic chemistry, as it unmasks a reactive aldehyde functionality from a more stable dichloromethyl precursor. The reaction is typically achieved through hydrolysis, often under acidic conditions or facilitated by reagents that can promote the replacement of the chlorine atoms with hydroxyl groups, which then rapidly tautomerize to the aldehyde.

Table 1: Key Oxidation Product of this compound

| Reactant | Oxidizing Condition | Major Product |

|---|

The resulting product, 3-formylphenyl acetate, is itself a valuable intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and materials like phenolic resins. ontosight.ai

Nucleophilic and Electrophilic Substitution Reactions on Dichloromethyl and Phenyl Moieties

The distinct electronic nature of the dichloromethyl group and the phenyl ring allows for both nucleophilic and electrophilic substitution reactions, leading to a variety of derivatives.

Nucleophilic Substitution:

On the Dichloromethyl Moiety: The carbon atom of the dichloromethyl group is electrophilic and susceptible to attack by nucleophiles. The most common nucleophilic substitution is hydrolysis, where water or hydroxide (B78521) ions act as nucleophiles to replace the two chlorine atoms, ultimately yielding 3-formylphenyl acetate. This reaction proceeds via a gem-diol intermediate which is typically unstable and readily eliminates water to form the stable aldehyde.

On the Acetate Moiety: The ester linkage of the acetate group can undergo nucleophilic acyl substitution. This is most commonly observed as hydrolysis under either acidic or basic conditions (saponification) to yield 3-(dichloromethyl)phenol and acetic acid or its conjugate base. stanford.eduresearchgate.net This reaction cleaves the protective acetate group, revealing the phenolic hydroxyl group.

Electrophilic Substitution:

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS). However, the reactivity of the ring is significantly influenced by the two substituents present:

Acetate Group (-OAc): The acetate group is an ortho-, para-director but is considered an activating group.

Dichloromethyl Group (-CHCl2): This group is strongly electron-withdrawing due to the inductive effect of the chlorine atoms, making it a deactivating group and a meta-director.

The combined influence of these groups makes the phenyl ring less reactive towards electrophiles compared to benzene (B151609). masterorganicchemistry.com Electrophilic attack would likely be directed to positions ortho and para to the acetate group (positions 2, 4, and 6) and meta to the dichloromethyl group (positions 5 and 1, though 1 is substituted). The precise outcome of reactions like nitration, halogenation, or Friedel-Crafts reactions would depend on the specific reaction conditions and the interplay of these electronic effects.

Halogen-Specific Transformations and Functional Group Interconversions

The two chlorine atoms on the benzylic carbon are the focal point for halogen-specific transformations, enabling significant functional group interconversions. The most prominent of these is the conversion of the dichloromethyl group into other functionalities.

The transformation of the dichloromethyl group into a formyl group is a cornerstone of its utility. This process effectively converts a stable, less reactive group into a highly versatile aldehyde. Aldehydes are critical functional groups in organic synthesis, participating in reactions such as Wittig reactions, Grignard additions, and reductive aminations.

Therefore, this compound serves as a stable precursor or a "masked" form of 3-formylphenyl acetate. beilstein-journals.orgmdpi.com This strategy allows chemists to carry out reactions on other parts of the molecule without affecting a sensitive aldehyde group, which can be "unmasked" in a later synthetic step.

Table 2: Functional Group Interconversion via Halogen Transformation

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Product Example |

|---|

Role in Advanced Organic Synthesis as a Reactive Intermediate

In the landscape of organic synthesis, this compound is classified as a reactive intermediate. researchgate.netlumenlearning.comresearchgate.net Reactive intermediates are typically short-lived, high-energy molecules, but in a broader synthetic context, the term can also refer to a compound that is generated and consumed within a multi-step reaction sequence. lumenlearning.com

The primary role of this compound is to act as a building block that introduces a protected aldehyde onto an aromatic ring. chemicalbook.com The synthesis of many complex organic molecules, including pharmaceuticals and agrochemicals, often requires the careful, stepwise introduction and modification of functional groups. ontosight.aimdpi.com

The use of this compound exemplifies a common synthetic strategy:

Protection: The phenolic hydroxyl group is protected as an acetate ester.

Masked Functionality: The aldehyde group is present in its more stable, "masked" dichloromethyl form.

Transformation: The intermediate can undergo other reactions, and in a subsequent step, the dichloromethyl group is converted (hydrolyzed) to the desired aldehyde. ontosight.ai

This approach provides a robust method for synthesizing substituted benzaldehydes that might be difficult to prepare directly. Its role as a reactive intermediate is therefore crucial for accessing a wider range of complex aromatic compounds. beilstein-journals.org

Spectroscopic and Structural Elucidation Techniques for 3 Dichloromethyl Phenyl Acetate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(Dichloromethyl)phenyl Acetate (B1210297), a complete assignment can be achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, their relative numbers, and the neighboring protons. For 3-(Dichloromethyl)phenyl Acetate, the spectrum is predicted to show distinct signals for the aromatic protons, the dichloromethyl proton, and the acetyl methyl protons.

The aromatic region (typically δ 7.0-8.0 ppm) is expected to be complex due to the meta-substitution pattern. Four signals corresponding to the four protons on the phenyl ring would be observed. The dichloromethyl group (-CHCl₂) is strongly electron-withdrawing, which would deshield the adjacent aromatic protons. The proton of the dichloromethyl group itself is expected to appear as a singlet at a significantly downfield-shifted position (likely δ 6.5-7.5 ppm) due to the influence of the two chlorine atoms. The acetyl methyl protons (-COCH₃) would appear as a sharp singlet, typically around δ 2.1-2.3 ppm arkat-usa.orghmdb.ca.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | ~7.6 | s (singlet) or d (doublet) | 1H |

| H-4 | ~7.5 | d (doublet) | 1H |

| H-5 | ~7.4 | t (triplet) | 1H |

| H-6 | ~7.2 | d (doublet) | 1H |

| -CHCl₂ | ~6.7 | s (singlet) | 1H |

| -CH₃ | ~2.3 | s (singlet) | 3H |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum for this compound is expected to show nine distinct signals. The presence of electron-withdrawing groups like the acetate and dichloromethyl groups significantly influences the chemical shifts of the aromatic carbons. jcsp.org.pk

The carbonyl carbon of the acetate group is the most deshielded, appearing far downfield (δ ~169 ppm). jcsp.org.pk The carbon of the dichloromethyl group is also expected at a downfield position (δ ~70-80 ppm) due to the attached chlorines. The aromatic region will show six signals. The carbon atom attached to the oxygen (C-1) and the carbon bearing the dichloromethyl group (C-3) will have their shifts significantly affected. Other aromatic carbons will be influenced by standard substituent effects. jcsp.org.pk The methyl carbon of the acetate group will appear at the most upfield position (δ ~21 ppm). jcsp.org.pk

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C =O | ~169 |

| C-1 | ~151 |

| C-3 | ~139 |

| C-5 | ~130 |

| C-2 | ~127 |

| C-4 | ~126 |

| C-6 | ~122 |

| -C HCl₂ | ~75 |

| -C H₃ | ~21 |

To unambiguously assign all proton and carbon signals, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the coupling network among the aromatic protons (H-4, H-5, H-6), confirming their relative positions on the ring. No correlations would be expected for the singlet signals of the -CHCl₂ and -CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly-attached proton-carbon pairs. It would definitively link each aromatic proton signal to its corresponding carbon signal (H-2 to C-2, H-4 to C-4, etc.), the -CHCl₂ proton to the -CHCl₂ carbon, and the methyl protons to the methyl carbon.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Patterns

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₉H₈Cl₂O₂), the high-resolution mass would confirm this exact composition. The presence of two chlorine atoms would produce a characteristic isotopic pattern for the molecular ion peak ([M]⁺, [M+2]⁺, [M+4]⁺) with an approximate ratio of 9:6:1.

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that can be used for structural confirmation. The fragmentation of esters often involves specific bond cleavages.

Predicted HRMS Fragmentation Pattern for this compound

| m/z (Fragment Ion) | Proposed Identity | Neutral Loss |

| 218/220/222 | [C₉H₈Cl₂O₂]⁺ | Molecular Ion |

| 175/177/179 | [C₇H₅Cl₂O]⁺ | Loss of ketene (B1206846) (CH₂=C=O) |

| 159/161 | [C₇H₅Cl₂]⁺ | Loss of acetate radical (•OCOCH₃) |

| 43 | [C₂H₃O]⁺ | Acetyl cation |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, characteristic absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1750-1770 cm⁻¹. Other key absorptions would include the C-O stretching vibrations of the ester group (~1200-1250 cm⁻¹ and ~1050-1150 cm⁻¹), aromatic C=C stretching bands (~1450-1600 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C-H bending vibrations. The C-Cl stretches of the dichloromethyl group would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations often produce strong Raman signals. The C-Cl symmetric stretch may also be observable. While the C=O stretch is strong in the IR, it is often weaker in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | IR, Raman | 3030 - 3100 |

| Aliphatic C-H Stretch (-CH₃) | IR, Raman | 2900 - 3000 |

| Ester C=O Stretch | IR (Strong) | 1750 - 1770 |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 |

| Ester C-O Stretch | IR (Strong) | 1050 - 1250 |

| C-Cl Stretch | IR, Raman | 600 - 800 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

Since this compound is a solid, single-crystal X-ray crystallography could be employed if suitable crystals can be grown sigmaaldrich.com. This technique provides the most definitive structural evidence by determining the precise three-dimensional arrangement of atoms in the crystal lattice.

An X-ray crystal structure would yield a wealth of information, including:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths, bond angles, and torsion angles.

The conformation of the molecule in the solid state.

Details of intermolecular interactions, such as hydrogen bonds or halogen bonds, which dictate how the molecules pack together in the crystal.

While crystal structures for many related phenyl acetate derivatives have been reported, confirming their conformations and packing, a specific structure for this compound is not publicly available as of this writing iucr.org.

Chromatographic Methods for Analytical Purity Assessment and Isolation

Chromatographic techniques are fundamental in the analysis of this compound, enabling its separation from impurities and its quantification. These methods are crucial for ensuring the purity of the compound and for its isolation from reaction mixtures. The primary chromatographic techniques employed include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC).

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a chromatographic column, where it is separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase.

Research Findings:

GC is frequently used for the analysis of phenols and their derivatives. epa.gov For instance, a method for determining phenol (B47542) in fish tissues involves derivatization to phenyl acetate followed by GC-mass spectrometry (GC-MS) analysis. researchgate.net This approach highlights the suitability of GC for analyzing acetate-containing aromatic compounds. The analysis of aromatic hydrocarbons for purity is a critical application in various industries and is often accomplished using GC. gcms.cz

The separation in GC is influenced by several factors, including the column temperature, the rate at which the temperature is changed (ramp rate), and the flow rate of the carrier gas. wpmucdn.com For aromatic compounds, the elution order in GC is primarily determined by the solute's boiling point and its interaction with the stationary phase. nih.gov

A typical GC system for analyzing aromatic compounds would be equipped with a split/splitless inlet and a flame ionization detector (FID). gcms.cz The use of nitrogen as a carrier gas has also been demonstrated to be effective. gcms.cz For enhanced sensitivity and specificity, GC can be coupled with a mass spectrometer (GC/MS), which allows for the identification of compounds based on their mass spectra. tdi-bi.comnih.gov

The following table outlines typical parameters for the GC analysis of aromatic compounds, which would be applicable to this compound.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Aromatic Compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | HP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness) | Provides high-resolution separation of aromatic isomers. tdi-bi.com |

| Carrier Gas | Helium or Nitrogen | Transports the analyte through the column. gcms.czwpmucdn.com |

| Inlet Temperature | 300°C | Ensures complete vaporization of the sample. tdi-bi.com |

| Oven Program | Initial temp: 60°C, ramped to 300°C | Optimizes separation of compounds with different boiling points. nih.govtdi-bi.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides general detection, while MS offers specific identification. epa.govgcms.cz |

| Injection Mode | Splitless | Maximizes the amount of sample entering the column for trace analysis. tdi-bi.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that utilizes a liquid mobile phase and a solid stationary phase. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis.

Research Findings:

HPLC is widely employed for the analysis of various phenolic and chlorinated compounds. scirp.orgresearchgate.net For the separation of complex mixtures of phenolic compounds, which may have similar polarities and overlapping peaks, reversed-phase HPLC is a common approach. nih.gov This technique typically uses a non-polar stationary phase (like C18) and a polar mobile phase. nih.govmdpi.com

The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component, which may be buffered or contain acids like acetic or phosphoric acid to improve peak shape and resolution. nih.govmdpi.com A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of complex mixtures. nih.gov

Detection in HPLC is commonly performed using a UV-Vis diode array detector (DAD), which can monitor absorbance at multiple wavelengths simultaneously. nih.gov For compounds that lack a strong UV chromophore, pre-column derivatization with a fluorescent tag can be employed to enhance sensitivity. scirp.orgnih.gov

The table below provides a summary of typical HPLC conditions that could be adapted for the analysis of this compound.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. nih.gov |

| Mobile Phase | Gradient of acetonitrile and water (with optional acid modifier) | Allows for the elution of a wide range of compounds with varying polarities. nih.gov |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. mdpi.com |

| Column Temperature | Ambient or slightly elevated | Influences separation efficiency and analyte retention. |

| Detector | UV-Vis Diode Array Detector (DAD) | Provides spectral information for peak identification and purity assessment. nih.gov |

| Injection Volume | 10-20 µL | The amount of sample introduced into the system. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures, monitoring reaction progress, and determining appropriate solvent systems for column chromatography. libretexts.orgmit.edu

Research Findings:

TLC is performed on a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel (for normal-phase TLC) or a modified silica (for reversed-phase TLC). sigmaaldrich.com The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. libretexts.org

For normal-phase TLC of moderately polar compounds like aromatic esters, a common mobile phase system is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. sigmaaldrich.com The polarity of the mobile phase can be adjusted to achieve the desired separation, with more polar mobile phases resulting in higher Rf values. sigmaaldrich.com

Visualization of the separated spots on the TLC plate can be achieved by various methods. If the compounds are UV-active, they can be observed under a UV lamp. libretexts.org Otherwise, chemical staining reagents can be used to produce colored spots. researchgate.net For some benzyl (B1604629) derivatives, visualization under UV light is possible after development on fluorescent silica gel plates. cdnsciencepub.com

The following table outlines the typical components and parameters for a TLC analysis of an aromatic compound like this compound.

Table 3: General Thin-Layer Chromatography (TLC) Parameters

| Parameter | Description | Purpose |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 pre-coated plates | A polar adsorbent that retains polar compounds more strongly. mdpi.com |

| Mobile Phase | Hexane:Ethyl Acetate mixture (e.g., 7:3 v/v) | The solvent system that moves the analytes up the plate; the ratio can be adjusted for optimal separation. nih.gov |

| Sample Application | Spotting with a capillary tube or micropipette | Placing a small, concentrated spot of the sample on the baseline of the plate. libretexts.org |

| Development | In a closed chamber with a saturated atmosphere | Ensures reproducible separation by preventing solvent evaporation from the plate. mit.edu |

| Visualization | UV light (254 nm) or chemical stain (e.g., p-anisaldehyde) | To locate the separated compound spots on the plate. researchgate.netmdpi.com |

Theoretical and Computational Chemistry of 3 Dichloromethyl Phenyl Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Due to a lack of specific published research on the theoretical and computational chemistry of 3-(Dichloromethyl)phenyl acetate (B1210297), this section will outline the general principles and methodologies that would be applied in such a study. The data presented for related compounds will serve as illustrative examples of the expected outcomes.

Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure of a molecule. For 3-(Dichloromethyl)phenyl acetate, these calculations would reveal the distribution of electron density, the nature of chemical bonds, and the energies of the molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and stability of the molecule. A smaller gap generally suggests higher reactivity. acs.org

In a study on the related compound 1-acetyl-3-(2,4-dichloro-5-fluoro-phenyl)-5-phenyl-pyrazoline, DFT calculations at the B3LYP/6-31G* level of theory were used to analyze the molecular orbitals. nih.gov The electronic transitions were identified as primarily n→π* and π→π* transitions. nih.gov For this compound, similar calculations would likely show the HOMO localized on the phenyl ring and the acetate group, while the LUMO might be distributed over the dichloromethyl group, indicating potential sites for nucleophilic or electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -7.5 | Primarily localized on the phenyl ring and oxygen atoms of the acetate group. |

| LUMO | -1.2 | Distributed across the dichloromethyl group and the carbonyl carbon. |

| HOMO-LUMO Gap | 6.3 | Indicates moderate chemical stability. |

Note: This table is illustrative and not based on actual experimental or computational data for this compound.

Conformational Analysis and Investigation of Isomeric Stability

The presence of rotatable bonds in this compound—specifically the C-O bond of the ester and the C-C bond connecting the phenyl ring to the dichloromethyl group—allows for multiple conformations. Conformational analysis using computational methods would identify the most stable conformers and the energy barriers between them. This is crucial for understanding the molecule's behavior in different environments.

For instance, in a study of chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate, the torsion angle of the central phenyl ring was found to be a defining structural feature. nih.gov Similar analysis for this compound would involve rotating the acetate and dichloromethyl groups to map the potential energy surface and identify the global minimum energy conformation. The relative stabilities of different isomers (e.g., positional isomers) could also be assessed by comparing their calculated ground-state energies.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can then be compared with experimental results for structure verification.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. d-nb.infonih.gov For this compound, these predictions would help in assigning the signals in an experimental spectrum to specific protons and carbons in the molecule. For example, the protons on the phenyl ring would have distinct chemical shifts depending on their position relative to the electron-withdrawing dichloromethyl group and the acetate group.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can be correlated with the peaks in an experimental IR spectrum. nih.gov For this compound, characteristic vibrational modes would include the C=O stretching of the acetate group, C-O stretching, C-Cl stretching of the dichloromethyl group, and various vibrations of the phenyl ring.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Phenyl protons: 7.2-7.6, Methyl protons: 2.1, Methine proton (CHCl₂): 6.5 |

| ¹³C NMR | Chemical Shift (ppm) | Carbonyl carbon: 169, Phenyl carbons: 120-150, Dichloromethyl carbon: 70, Methyl carbon: 21 |

| IR | Wavenumber (cm⁻¹) | C=O stretch: ~1760, C-Cl stretch: ~750-800 |

Note: This table is illustrative and not based on actual experimental or computational data.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

While quantum chemical calculations are often performed in the gas phase, most chemical processes occur in solution. Molecular dynamics (MD) simulations can model the behavior of this compound in different solvents. acs.org These simulations track the movements of the solute and solvent molecules over time, providing insights into solvation, diffusion, and conformational changes in solution.

The choice of solvent can significantly influence the stability of different conformers and the rates of chemical reactions. MD simulations can help to understand these solvent effects by explicitly modeling the interactions between the solute and solvent molecules. For a molecule like this compound, polar solvents would be expected to stabilize more polar conformers.

Computational Studies of Intermolecular Interactions and Crystal Packing Motifs

In the solid state, molecules of this compound would arrange themselves in a specific crystal lattice. Computational methods can be used to predict the most stable crystal packing arrangements. These studies involve analyzing the intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the chlorine atoms.

In a related study on chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate, a variety of intermolecular contacts, including hydrogen bonds and halogen bonds, were found to consolidate the crystal packing. nih.govresearcher.life For this compound, similar computational analyses could predict the packing motifs and help in understanding the physical properties of the solid material.

Reaction Energetics and Transition State Characterization via Computational Methods

Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or its reactions with other molecules. By calculating the energies of reactants, products, and transition states, the reaction energetics can be determined, providing information about the feasibility and kinetics of a reaction.

For example, the hydrolysis of the ester group could be modeled to determine the activation energy and the structure of the transition state. This would involve identifying the reaction coordinate and calculating the energy profile along this path. Such studies provide a detailed, atomistic view of the reaction mechanism that is often difficult to obtain experimentally.

Mechanistic Investigations Involving 3 Dichloromethyl Phenyl Acetate and Chemical Analogs

Elucidation of Reaction Mechanisms for Synthetic Transformations

The synthesis of 3-(dichloromethyl)phenyl acetate (B1210297) typically proceeds from 3-methylphenyl acetate through a free-radical halogenation process. This type of reaction is characteristic of alkanes and alkyl-substituted aromatic compounds when subjected to UV light or other radical initiators. wikipedia.orglscollege.ac.in The mechanism can be dissected into three key stages: initiation, propagation, and termination. libretexts.org

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) under the influence of UV radiation. lscollege.ac.inlibretexts.org

Propagation: A chlorine radical then abstracts a hydrogen atom from the methyl group of 3-methylphenyl acetate. This step is highly favored at the benzylic position due to the resonance stabilization of the resulting benzylic radical. The newly formed methyl radical then reacts with another chlorine molecule to yield 3-(chloromethyl)phenyl acetate and a new chlorine radical, which continues the chain reaction. Subsequent halogenation steps lead to the formation of 3-(dichloromethyl)phenyl acetate. wikipedia.org

Termination: The chain reaction ceases when two radicals combine in various possible ways, such as the combination of two chlorine radicals, a chlorine radical with a methyl radical, or two methyl radicals. libretexts.org

It is important to note that chlorination reactions can sometimes lead to a mixture of products, including monochlorinated, dichlorinated, and trichlorinated species, depending on the reaction conditions. wikipedia.orglibretexts.org

Detailed mechanistic studies on related systems, such as the palladium-catalyzed Suzuki coupling for the synthesis of substituted phenyl acetic acids, highlight the complexity and variety of pathways in the synthesis of phenylacetate (B1230308) derivatives. libretexts.org

Studies on Stereochemical Control and Regioselectivity in Synthesis

Stereochemistry and regioselectivity are critical aspects of chemical synthesis, dictating the spatial arrangement of atoms in a molecule and the specific location of chemical reactions.

Regioselectivity: The regioselectivity of free-radical halogenation is governed by the stability of the radical intermediate. The order of stability for carbon radicals is tertiary > secondary > primary. youtube.com Benzylic radicals are particularly stable due to resonance, which delocalizes the unpaired electron over the aromatic ring. wikipedia.org This inherent stability is the primary reason why halogenation preferentially occurs at the benzylic position of alkyl-substituted aromatics like 3-methylphenyl acetate, leading to the formation of the dichloromethyl group at that specific site. wikipedia.orgyoutube.com

The reactivity-selectivity principle further explains the outcomes of halogenation. Chlorine radicals are highly reactive and therefore less selective, whereas bromine radicals are less reactive and more selective. youtube.commasterorganicchemistry.com In the case of chlorination, while the benzylic position is favored, substitution at other positions on the aromatic ring can also occur, though to a much lesser extent.

Stereochemistry: When a reaction creates a new chiral center, the stereochemical outcome is of paramount importance. In radical halogenation, if the reaction occurs at a carbon that becomes a chiral center, a racemic mixture of enantiomers is often produced. chemistrysteps.com This is because the intermediate radical is typically trigonal planar and sp²-hybridized, allowing the incoming halogen to attack from either face with equal probability. chemistrysteps.comyoutube.com

If the starting material already contains a chiral center that is not involved in the reaction and a new chiral center is formed, a mixture of diastereomers will be obtained. chemistrysteps.com The presence of the existing chiral center can sometimes influence the stereochemical outcome, leading to unequal amounts of the diastereomers. chemistrysteps.com For a molecule like this compound, the dichloromethyl carbon is not a chiral center.

Characterization of Reactive Intermediates and Transition States

The direct observation of highly reactive species like free radicals and transition states is challenging due to their short lifetimes. osti.gov However, their existence and structure can be inferred through various experimental and computational methods.

Reactive Intermediates: The key reactive intermediate in the synthesis of this compound via free-radical halogenation is the 3-(acetoxy)benzyl radical . This radical is stabilized by resonance, with the unpaired electron delocalized across the benzene (B151609) ring. This stabilization lowers the activation energy for hydrogen abstraction from the methyl group, making the benzylic position the most reactive site. wikipedia.orgyoutube.com The structure of this intermediate is a planar sp²-hybridized carbon radical. chemistrysteps.comyoutube.com

Transition States: A transition state represents the highest energy point along a reaction coordinate. libretexts.org Its structure is fleeting and cannot be isolated, but it can be modeled computationally. For the hydrogen abstraction step in the chlorination of 3-methylphenyl acetate, the transition state involves the partial breaking of the C-H bond and the partial formation of the H-Cl bond. The transition state for chlorination is considered to be "early," meaning its structure more closely resembles the reactants than the products. masterorganicchemistry.com This is consistent with the high reactivity and lower selectivity of chlorine radicals. youtube.commasterorganicchemistry.com

The Hammond postulate provides a framework for understanding the structure of the transition state. For an exothermic process like chlorination, the transition state is expected to be reactant-like. masterorganicchemistry.com

| Species | Description | Key Features |

| 3-(acetoxy)benzyl radical | Reactive intermediate in the free-radical chlorination of 3-methylphenyl acetate. | sp²-hybridized planar radical, stabilized by resonance with the phenyl ring. |

| Transition State (H-abstraction) | The highest energy point in the hydrogen abstraction from the methyl group by a chlorine radical. | "Early" transition state, resembling the reactants. Involves partial C-H bond breaking and partial H-Cl bond formation. |

Enzymatic Reaction Mechanisms with Phenylacetate Substrates and Analogs

While specific studies on the enzymatic reactions of this compound are not prevalent, the behavior of analogous phenylacetate substrates provides valuable insights into potential metabolic pathways. Enzymes such as lipases and dehalogenases are relevant to the potential biotransformation of this compound.

Lipases are known to catalyze the hydrolysis of ester bonds. The ester linkage in this compound could be susceptible to enzymatic hydrolysis by lipases, yielding 3-(dichloromethyl)phenol and acetic acid. The enantioselective hydrolysis of related phenyl-containing esters has been demonstrated using lipases, such as that from Pseudomonas cepacia. nih.gov Lipase B from Candida antarctica has also been used to catalyze the synthesis of benzyl (B1604629) acetate. mdpi.com

Haloalkane dehalogenases are enzymes capable of cleaving carbon-halogen bonds. The degradation of chlorinated compounds often proceeds via Sₙ2 displacement, where a nucleophilic residue in the enzyme's active site attacks the carbon atom bearing the halogen, displacing the halide ion. acs.org This forms a covalent enzyme-substrate intermediate, which is subsequently hydrolyzed. acs.org While these enzymes typically act on aliphatic halogenated compounds, the principles could be relevant for the potential enzymatic dechlorination of the dichloromethyl group. The number and position of chlorine substituents can influence the rate of biodegradation. nih.gov

| Enzyme Class | Potential Reaction with this compound | General Mechanism |

| Lipase | Hydrolysis of the ester bond to form 3-(dichloromethyl)phenol and acetic acid. | Nucleophilic attack by a serine residue in the active site on the carbonyl carbon of the ester. |

| Haloalkane Dehalogenase | Dechlorination of the dichloromethyl group. | Sₙ2 nucleophilic displacement of a chloride ion by an active site residue (e.g., aspartate). acs.org |

Photoreactivity Mechanisms of Halogenated Acetates

The study of the photolysis of substituted benzyl acetates reveals that these compounds can undergo photochemical reactions upon exposure to UV light. dal.ca The proposed mechanism for the photolysis of benzylic esters involves the initial homolytic cleavage of the benzylic carbon-oxygen bond from the singlet excited state. dal.ca This cleavage results in the formation of a radical pair: a benzylic radical and an acyloxy radical. dal.ca

This radical pair can then follow two main pathways:

Decarboxylation and Coupling: The acyloxy radical can lose a molecule of carbon dioxide to form a methyl radical. This methyl radical can then couple with the benzylic radical.

Electron Transfer: Electron transfer can occur between the radicals in the pair to form an ion pair, which can then lead to ionic products. dal.ca

For this compound, photolysis would be expected to generate the 3-(dichloromethyl)phenyl radical and the acetoxy radical . The presence of chlorine atoms on the benzylic carbon could influence the subsequent reaction pathways of the resulting radical. The photochemical degradation of other chlorinated compounds has been shown to involve reactive species such as hydroxyl radicals and hydrated electrons. researchgate.netnsf.gov The degradation of some organic pollutants by light-driven free chlorine processes also involves reactive species like Cl• and ClO•. researchgate.net

The study of the photolysis of substituted benzyl acetates has shown that substituents on the aromatic ring can affect the product ratios by altering the oxidation potential of the benzylic radical and thus influencing the rate of electron transfer. dal.ca

Research Applications and Utility of 3 Dichloromethyl Phenyl Acetate in Advanced Chemistry

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The transformation of relatively simple starting materials into complex molecular architectures is a cornerstone of modern organic synthesis. In this context, 3-(dichloromethyl)phenyl acetate (B1210297) serves as a valuable intermediate, primarily owing to the synthetic versatility of its dichloromethyl group.

The dichloromethyl moiety is a masked aldehyde group. Through hydrolysis, it can be readily converted into a formyl group (-CHO), yielding 3-formylphenyl acetate nih.gov. This transformation is of significant importance as substituted benzaldehydes are pivotal building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties. The general reaction for this conversion is a well-established synthetic strategy for the preparation of functionally substituted benzaldehydes from dihalomethylarenes kpfu.ru.

The synthetic utility of 3-(dichloromethyl)phenyl acetate is further underscored by its own preparation from readily available starting materials like m-cresyl acetate chemicalbook.com. The ability to introduce the dichloromethyl group, a precursor to the highly reactive aldehyde functionality, onto a phenyl ring bearing a protecting acetate group allows for sequential and controlled synthetic manipulations. The acetate group can be selectively hydrolyzed to a phenol (B47542), providing another site for further functionalization. This dual functionality makes this compound a strategic intermediate in multi-step synthetic sequences.

| Starting Material | Key Transformation | Product | Significance |

| This compound | Hydrolysis of dichloromethyl group | 3-Formylphenyl Acetate | Precursor to substituted benzaldehydes |

| This compound | Hydrolysis of acetate group | 3-(Dichloromethyl)phenol | Intermediate for further functionalization |

| m-Cresyl Acetate | Dichloromethylation | This compound | Synthesis of the key intermediate |

Application in Catalyst Development and Optimization Research

While direct applications of this compound in catalyst development are not extensively documented, its structural motifs suggest potential roles in the design and optimization of catalysts. The field of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, often relies on the precise design of ligands to control the activity and selectivity of the palladium catalyst libretexts.orgcapes.gov.bryoutube.comyoutube.com.

The dichloromethyl group could potentially be transformed into other functional groups that can act as ligands for transition metals. For instance, reduction of the dichloromethyl group could lead to a benzyl-type ligand, or further chemical modification could introduce phosphorus or nitrogen-based donor atoms capable of coordinating to a metal center.

Furthermore, the acetate group itself, or the corresponding phenol after hydrolysis, can act as a ligand for various metal catalysts. For example, nickel(II) acetate is used as a precatalyst in asymmetric hydrogenation reactions, where it is activated in situ by reaction with chiral phosphine (B1218219) ligands acs.orgacs.org. The presence of both the dichloromethyl and acetate functionalities on the same molecule could allow for the synthesis of bifunctional ligands, where one part of the molecule binds to the metal center and the other part influences the catalytic environment.

| Functional Group | Potential Catalytic Role | Example of Related Chemistry |

| Dichloromethyl | Precursor to a ligand | Modification to introduce donor atoms for metal coordination |

| Acetate/Phenol | Ligand for a metal center | Nickel(II) acetate as a precatalyst in hydrogenation acs.orgacs.org |

Utility as a Substrate in Mechanistic Enzymology Studies

The study of enzyme mechanisms often relies on the use of specifically designed substrates that allow for the monitoring of catalytic activity and the elucidation of reaction pathways. This compound possesses two key features that make it a potentially valuable tool in mechanistic enzymology: an ester linkage and a halogenated alkyl group.

Esterases and lipases are enzymes that catalyze the hydrolysis of ester bonds. The hydrolysis of phenyl acetate itself has been a subject of kinetic studies wikipedia.org. Lipase-catalyzed hydrolysis of various esters is a widely used reaction in biotechnology and organic synthesis nih.govnih.gov. It is highly probable that this compound can serve as a substrate for these enzymes, allowing for the investigation of how the electronic and steric properties of the dichloromethyl group influence the rate and mechanism of enzymatic hydrolysis. The progress of the reaction can be conveniently monitored by detecting the release of the phenol product.

Furthermore, a class of enzymes known as dehalogenases specializes in the cleavage of carbon-halogen bonds nih.govnih.govresearchgate.netepa.govresearchgate.net. These enzymes are of significant interest for their potential applications in bioremediation. This compound could be employed as a substrate to study the mechanism of dehalogenase enzymes that act on chlorinated aromatic compounds. By observing the enzymatic removal of the chlorine atoms, researchers can gain insights into the active site structure and catalytic mechanism of these enzymes.

| Enzyme Class | Potential Reaction | Information Gained |

| Esterases/Lipases | Hydrolysis of the acetate ester | Influence of the dichloromethyl group on enzyme kinetics and mechanism |

| Dehalogenases | Cleavage of the C-Cl bonds | Mechanism of enzymatic dehalogenation of chlorinated aromatics |

Contribution to the Synthesis of Precursors for Advanced Chemical Building Blocks

Advanced chemical building blocks are molecules that serve as foundational units for the construction of more complex and functional chemical entities, including pharmaceuticals and materials ambeed.com. Phenylacetic acid and its derivatives are recognized as important building blocks in the synthesis of numerous drugs, such as ibuprofen (B1674241) and diclofenac (B195802) nih.govwikipedia.orgmdpi.com.

As established, this compound is a precursor to 3-formylphenyl acetate nih.gov. Substituted benzaldehydes are among the most versatile building blocks in organic synthesis, participating in a vast number of carbon-carbon bond-forming reactions. These include the Wittig reaction, aldol (B89426) condensation, and Grignard reactions, which are fundamental for assembling the carbon skeleton of complex target molecules.

The hydrolysis of the dichloromethyl group to an aldehyde, followed by further oxidation, can yield 3-carboxyphenyl acetate. Carboxylic acid-functionalized aromatic compounds are also crucial building blocks, for instance in the synthesis of polyesters and polyamides, or for further elaboration into other functional groups. The ability to generate both aldehyde and carboxylic acid functionalities from a single, stable precursor highlights the contribution of this compound to the library of advanced chemical building blocks.

| Precursor | Transformation | Resulting Building Block | Applications of Building Block |

| This compound | Hydrolysis of dichloromethyl group | 3-Formylphenyl Acetate | Synthesis of pharmaceuticals, agrochemicals, and materials |

| This compound | Hydrolysis and Oxidation | 3-Carboxyphenyl Acetate | Polymer synthesis, further functional group transformations |

| This compound | Hydrolysis of acetate group | 3-(Dichloromethyl)phenol | Intermediate for diverse functionalized aromatics |

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the development of sustainable and environmentally benign processes. For 3-(Dichloromethyl)phenyl acetate (B1210297) and its analogs, a key area of future research will be the move away from traditional, often harsh, synthetic methods towards greener alternatives.

Current synthetic routes to phenyl acetates often involve the use of acid chlorides or anhydrides with phenolic compounds, sometimes employing catalysts that are not environmentally friendly. tandfonline.comnih.govncert.nic.in Future research should focus on the development of catalytic systems that are efficient, selective, and reusable. For instance, the use of solid acid catalysts, such as Amberlyst-15, has shown promise in the synthesis of various perfumery esters and could be adapted for the synthesis of functionalized phenyl acetates. jetir.org Another avenue is the exploration of enzymatic catalysis. Lipases, for example, have been successfully used for the green synthesis of flavor esters in aqueous systems, offering advantages in terms of biodegradability and reduced environmental impact. nih.gov

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The dichloromethyl group (-CHCl2) on the phenyl ring of 3-(Dichloromethyl)phenyl acetate is a key functional handle that offers a plethora of opportunities for novel reactivity and derivatization. This group, being a benzylic halide, is expected to be reactive towards nucleophilic substitution. quora.comucalgary.cadoubtnut.comstackexchange.com

Future research will likely focus on exploring the full scope of this reactivity. This includes systematic studies of its reactions with a wide range of nucleophiles to synthesize a diverse library of derivatives. The two chlorine atoms on the same benzylic carbon present the possibility of sequential or double displacement reactions, leading to the introduction of various functional groups. Understanding the factors that control the selectivity of these reactions will be a key challenge.

Derivatization strategies can be employed to modify the properties of the molecule for specific applications. For instance, the introduction of specific functional groups through derivatization can enhance its biological activity, improve its performance in materials science applications, or facilitate its use as a building block in the synthesis of more complex molecules. libretexts.orgyoutube.com Techniques such as acylation, alkylation, and silylation are common derivatization methods that could be applied to modify the acetate group or the products of the dichloromethyl group's reactions. youtube.com

Integration of Advanced Computational Modeling for Predictive Chemistry

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For a molecule like this compound, these methods can provide profound insights into its structure, reactivity, and potential applications, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure of the molecule, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.govnih.govresearchgate.net This information is crucial for predicting the molecule's reactivity towards different reagents and for understanding its spectroscopic properties. nih.govkarazin.ua For instance, computational studies on substituted phenylcarbenes have shown that substituents can significantly affect the electronic properties of the aromatic ring. acs.org Similar studies on this compound could reveal how the dichloromethyl and acetate groups influence the electronic landscape of the phenyl ring.

Furthermore, computational models can be used to predict the outcomes of reactions, design novel derivatives with desired properties, and understand the mechanisms of its interactions with other molecules. mdpi.comacs.org This predictive power can significantly accelerate the research and development process by allowing scientists to prioritize experiments on the most promising candidates. As computational methods become more powerful and accessible, their integration into the study of compounds like this compound will undoubtedly lead to new discoveries.

Potential in Supramolecular Chemistry and Materials Science Research

The presence of halogen atoms and an aromatic ring in this compound makes it an interesting candidate for research in supramolecular chemistry and materials science. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, is a powerful tool for the construction of self-assembled supramolecular architectures. nih.gov The two chlorine atoms in the dichloromethyl group could potentially act as halogen bond donors, directing the self-assembly of the molecules into well-defined structures.

Future research could explore the ability of this compound and its derivatives to form supramolecular polymers, gels, or liquid crystals through a combination of halogen bonding, π-π stacking, and other non-covalent interactions. nih.govnih.govrsc.org These materials could have a wide range of applications, for example, in sensing, catalysis, or drug delivery. researchgate.net

In the realm of materials science, the dichloromethyl group can serve as a reactive site for grafting the molecule onto polymer backbones or surfaces, thereby creating functional materials with tailored properties. tandfonline.comasianpubs.orgcmu.edumdpi.com For instance, polymers functionalized with such aromatic acetates could exhibit interesting optical, electronic, or mechanical properties. chalmers.se The development of new polymers and materials based on the this compound scaffold is a promising area for future investigation, with the potential to lead to the creation of novel functional materials for a variety of technological applications. mdpi.com

Q & A

Basic Synthesis and Optimization

Q: What are the most reliable synthetic routes for 3-(dichloromethyl)phenyl acetate, and how can reaction conditions (e.g., temperature, catalysts) be optimized to improve yield? A: The compound is typically synthesized via multi-step reactions involving halogenation and esterification. For example, dichloromethylation of phenyl precursors using reagents like dichloromethyl methyl ether under controlled temperatures (10–45°C) followed by acetylation with acetic anhydride is common . Column chromatography (e.g., dichloromethane/methanol gradients) is critical for purification, with yields enhanced by optimizing stoichiometry and reaction time .

Analytical Characterization

Q: Which spectroscopic and chromatographic methods are most effective for confirming the structural integrity of this compound? A: High-resolution mass spectrometry (HRMS) with electron ionization (EI) provides precise molecular weight confirmation (e.g., observed [M+] at 403.0428 vs. calculated 403.0427) . Gas chromatography-mass spectrometry (GC-MS) with non-derivatized samples and nuclear magnetic resonance (NMR) for functional group analysis (e.g., acetoxy and dichloromethyl peaks) are essential .

Stability Under Experimental Conditions

Q: How does this compound degrade under varying pH, temperature, or UV exposure, and what stabilizers are recommended? A: Stability studies should include accelerated degradation tests (e.g., 40–60°C, pH 3–9 buffers). The compound’s ester group is susceptible to hydrolysis; thus, anhydrous storage at ≤4°C is advised. Antioxidants like BHT may mitigate oxidative degradation .

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating the pharmacological potential of this compound, and how can false positives be minimized? A: Use enzyme inhibition assays (e.g., acetylcholinesterase) with IC50 determination via spectrophotometry. Include negative controls (e.g., solvent-only) and validate results with orthogonal methods like isothermal titration calorimetry (ITC) to rule out nonspecific binding .

Mechanistic Studies

Q: What experimental strategies can elucidate the interaction mechanisms of this compound with biological targets? A: Computational docking (e.g., AutoDock Vina) paired with site-directed mutagenesis of target proteins can identify binding residues. Isotopic labeling (e.g., ¹³C-acetate) tracks metabolic pathways, while X-ray crystallography resolves structural interactions .

Resolving Data Contradictions

Q: How should researchers address discrepancies in reported bioactivity or synthetic yields across studies? A: Cross-validate methodologies: replicate reactions under published conditions (e.g., TEA catalysis at 100°C vs. cesium carbonate at 40°C ). Use statistical tools (e.g., ANOVA) to assess variability. Structural analogs (e.g., 3-acetamidophenyl acetate ) can clarify structure-activity relationships.

Environmental Fate and Ecotoxicity

Q: What protocols are recommended for assessing the environmental persistence and toxicity of this compound? A: Follow OECD guidelines for hydrolysis (Test 111), photolysis (Test 316), and aquatic toxicity (e.g., Daphnia magna acute assays). Gas chromatography with electron capture detection (GC-ECD) quantifies residues in water/soil matrices .

Computational Modeling

Q: How can molecular dynamics (MD) simulations predict the reactivity of this compound in solution? A: MD simulations (e.g., GROMACS) with explicit solvent models (water/DMSO) analyze conformational stability. Density functional theory (DFT) calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites .

Regioselectivity in Derivative Synthesis

Q: What strategies ensure regioselective functionalization of this compound in derivatization reactions? A: Protecting group chemistry (e.g., silylation of hydroxyl groups) directs reactivity. Metal catalysis (e.g., Pd-mediated cross-coupling) targets specific positions, validated by HPLC monitoring .

Metabolite Identification

Q: What analytical workflows identify and quantify metabolites of this compound in biological systems? A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) fragments metabolites. Compare retention times and fragmentation patterns to synthetic standards (e.g., 4-chloro-3-methylphenyl acetic acid ).

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.